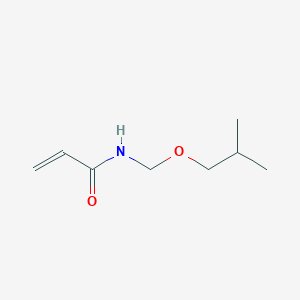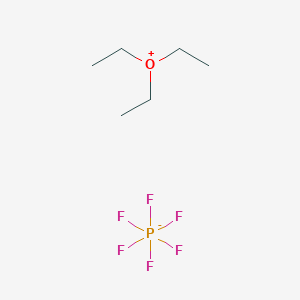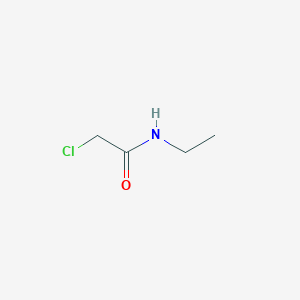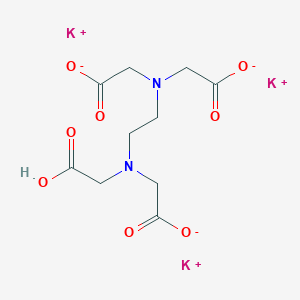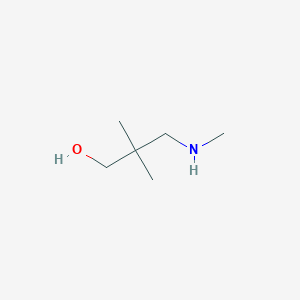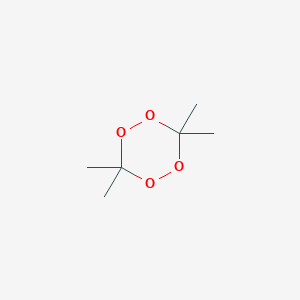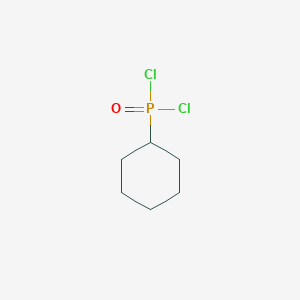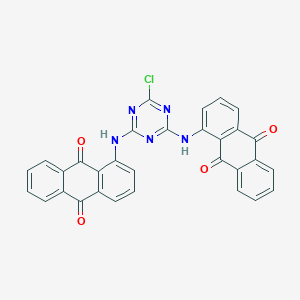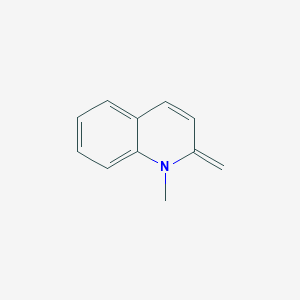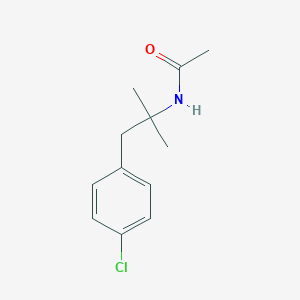
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is commonly referred to as "t-butyl 4-chloroacetanilide" or "TCAC" and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of TCAC is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, TCAC may alter the expression of certain genes, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
TCAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, TCAC has been shown to alter the expression of certain genes, leading to changes in cellular processes. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TCAC in lab experiments include its ability to inhibit the activity of certain enzymes, its potential applications in cancer research, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on TCAC. One area of interest is its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TCAC and its effects on cellular processes. There is also potential for the development of new compounds based on the structure of TCAC, which may have improved efficacy and reduced toxicity compared to the original compound. Finally, there is potential for the development of new methods for the synthesis and purification of TCAC, which may improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of TCAC involves the reaction of 4-chloroacetanilide with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide. The compound can be purified using various methods, including recrystallization or column chromatography.
Applications De Recherche Scientifique
TCAC has been widely used in scientific research as a tool for investigating various biological processes. It has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, TCAC has been used as a probe to study the structure and function of proteins, as well as a tool for investigating the role of certain enzymes in biological processes.
Propriétés
Numéro CAS |
17743-62-3 |
|---|---|
Nom du produit |
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide |
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(15)14-12(2,3)8-10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3,(H,14,15) |
Clé InChI |
XJPIYPCUNZKJSK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
Autres numéros CAS |
17743-62-3 |
Synonymes |
N-[2-(4-chlorophenyl)-1,1-dimethylethyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
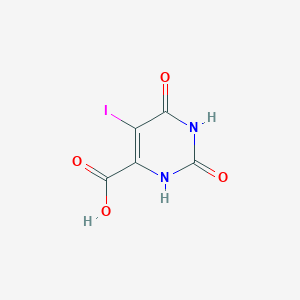
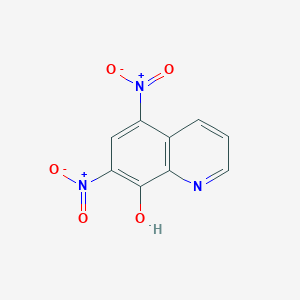
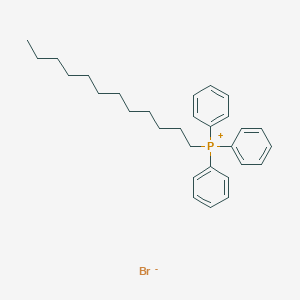
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
